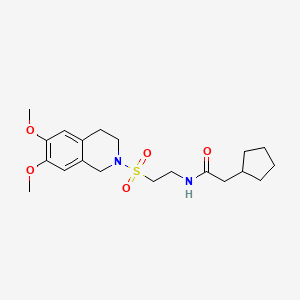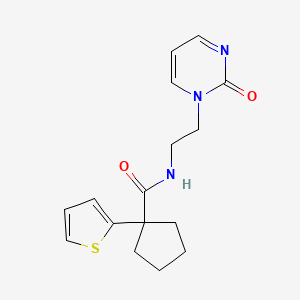
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic properties. CPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. However, CPB has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound is of interest for its role in the synthesis of CCR5 antagonists, which have potential applications in preventing HIV-1 infection. The synthesis involves creating intermediate compounds that ultimately lead to novel compounds with potential for drug development, characterized using techniques like NMR, MS, and IR (Cheng De-ju, 2015).
Molecular and Supramolecular Structures
The compound is part of a study on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting its significance in molecular and supramolecular structural investigations. This research discusses the impact of substituent positioning on molecular conformation, hydrogen bonding, and potential for metal coordination (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Inhibitors of Carbonic Anhydrases
Investigations into benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety have shown their efficacy as inhibitors of human carbonic anhydrase isoforms. These compounds, through selective binding affinities, highlight the potential for developing inhibitors targeting specific isoforms, which is crucial for therapeutic applications (Irena Vaškevičienė et al., 2019).
Transfer Hydrogenation Applications
The compound is involved in studies exploring its use in transfer hydrogenation of ketones, demonstrating its utility in catalytic processes. These findings contribute to the development of more efficient catalytic systems that can be applied in various chemical synthesis processes, offering insights into the role of pyridinesulfonamide ligands in catalysis (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Corrosion Inhibition on Iron
Research on piperidine derivatives, including compounds with a benzenesulfonamide moiety, has focused on their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness as corrosion inhibitors, which is vital for protecting metal surfaces in industrial applications (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLMUIWHISHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)
![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)



![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)




![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)